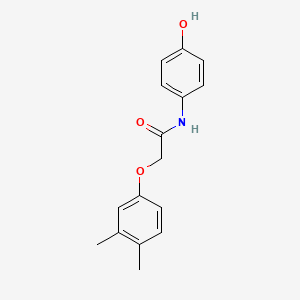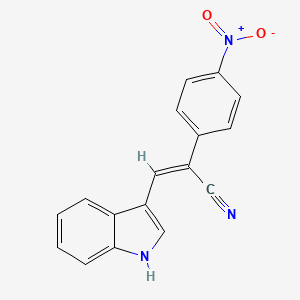
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile, also known as INAN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of indole derivatives and possesses a unique chemical structure that allows it to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which play a crucial role in the development and progression of diseases. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects in cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is believed to contribute to its anticancer activity. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to improve glucose uptake and insulin sensitivity in diabetic mice, suggesting its potential use in the treatment of diabetes. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile possesses several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical structure and purity. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile is also stable under various experimental conditions, making it suitable for use in a wide range of assays. However, the limitations of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile include its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
For the research on 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile include investigating its potential use in the treatment of neurodegenerative diseases and developing novel synthetic analogs with improved therapeutic properties.
Synthesis Methods
The synthesis of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 4-nitrobenzaldehyde and indole-3-acetonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which leads to the formation of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile as a yellow crystalline solid. The purity and yield of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile can be improved by recrystallization and column chromatography, respectively.
Scientific Research Applications
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential therapeutic effects in various diseases. It has been reported to exhibit anticancer, antidiabetic, anti-inflammatory, and antiviral activities. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(Z)-3-(1H-indol-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-10-13(12-5-7-15(8-6-12)20(21)22)9-14-11-19-17-4-2-1-3-16(14)17/h1-9,11,19H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBODBXYSHGXHZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
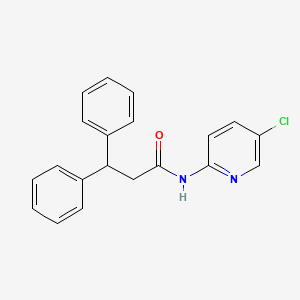
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
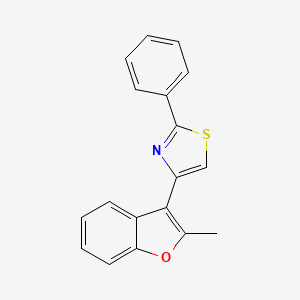
![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)
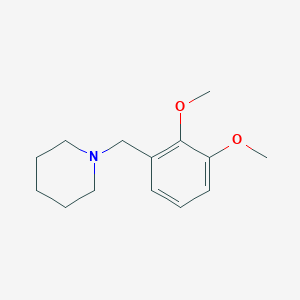
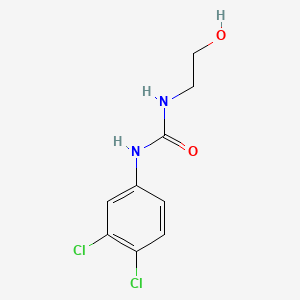
![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
